molecular formula C14H16O2P+ B14214346 Phosphinic acid, 1-naphthalenyl-, butyl ester CAS No. 821009-73-8

Phosphinic acid, 1-naphthalenyl-, butyl ester

Cat. No.: B14214346
CAS No.: 821009-73-8
M. Wt: 247.25 g/mol
InChI Key: QNOHBEVLEOOWCO-UHFFFAOYSA-N
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Description

Phosphinic acid, 1-naphthalenyl-, butyl ester is an organic compound with the molecular formula C14H17O2P It is a derivative of phosphinic acid where the hydrogen atom is replaced by a 1-naphthalenyl group and the hydroxyl group is replaced by a butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinic acid, 1-naphthalenyl-, butyl ester typically involves the esterification of phosphinic acid with 1-naphthalenyl and butyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the mixture to a specific temperature to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to achieve high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and ensuring consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, 1-naphthalenyl-, butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phosphinic acid esters.

Scientific Research Applications

Phosphinic acid, 1-naphthalenyl-, butyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphinic acid derivatives.

    Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of phosphinic acid, 1-naphthalenyl-, butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its mechanism of action depend on the specific application and the target molecule.

Comparison with Similar Compounds

Phosphinic acid, 1-naphthalenyl-, butyl ester can be compared with other similar compounds, such as:

    Phosphinic acid, methyl-, butyl ester: Similar in structure but with a methyl group instead of a 1-naphthalenyl group.

    Phosphinic acid, phenyl-, butyl ester: Contains a phenyl group instead of a 1-naphthalenyl group.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical properties and reactivity compared to other phosphinic acid esters

Properties

CAS No.

821009-73-8

Molecular Formula

C14H16O2P+

Molecular Weight

247.25 g/mol

IUPAC Name

butoxy-naphthalen-1-yl-oxophosphanium

InChI

InChI=1S/C14H16O2P/c1-2-3-11-16-17(15)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3/q+1

InChI Key

QNOHBEVLEOOWCO-UHFFFAOYSA-N

Canonical SMILES

CCCCO[P+](=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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